1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
This compound features a piperazine core substituted with a 2-fluorophenyl group at the 4-position and a benzimidazole moiety linked via an ethanone bridge. The benzimidazole is further substituted with a pyrazine ring at the 2-position. Piperazine derivatives are pharmacologically significant due to their versatility in interacting with biological targets, particularly in neurological and antimicrobial contexts .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c24-17-5-1-3-7-20(17)28-11-13-29(14-12-28)22(31)16-30-21-8-4-2-6-18(21)27-23(30)19-15-25-9-10-26-19/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBAREYRFMQKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=CC=CC=C4N=C3C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with several functional groups that may contribute to its biological activity.
Structural Features
The compound contains:
- A piperazine moiety, which is known for its role in various pharmacological agents.
- A benzo[d]imidazole scaffold, which has been associated with diverse biological activities including anti-cancer and anti-inflammatory effects.
- A pyrazine ring that may enhance interactions with biological targets.
Research indicates that compounds similar to this compound may function as positive allosteric modulators (PAMs) of the GABA-A receptor. This mechanism involves enhancing the receptor's response to its natural ligands, potentially leading to anxiolytic effects.
Pharmacological Studies
Recent studies have evaluated the compound's pharmacological properties through various assays:
- GABA-A Receptor Modulation : The compound has shown promising results as a PAM, enhancing GABAergic transmission without directly activating the receptor .
- Metabolic Stability : Investigations into metabolic pathways revealed that the compound exhibits higher stability compared to similar structures, which could lead to reduced hepatotoxicity and improved therapeutic profiles .
- Anti-inflammatory Activity : Related compounds have demonstrated significant anti-inflammatory properties, suggesting that this compound may also possess similar effects .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds:
- A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives highlighted their ability to act as PAMs for GABA-A receptors, suggesting structural similarities may confer similar activities to our compound of interest .
- Another research effort focused on synthesizing new pyrazin-based benzimidazoles demonstrated their effectiveness as anti-inflammatory agents, indicating potential therapeutic applications for our compound as well .
Data Table: Biological Activities and Properties
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Analogous Compounds
Pharmacological Activity Comparison
- Antimicrobial Activity: Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone exhibit broad-spectrum antimicrobial effects (MIC: 3.1–25 μg/mL), comparable to fluconazole . The target compound’s pyrazine substitution may enhance interactions with bacterial enzymes, though direct data is lacking.
- Antifungal Potential: Sertaconazole (), a benzimidazole-azole hybrid, shows potent antifungal activity. The target compound’s pyrazine group could similarly inhibit cytochrome P450 enzymes, but this requires validation .
- Neurological Applications: Piperazine derivatives with anticonvulsant properties (e.g., 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas) highlight the role of benzimidazole in neurotarget engagement . The ethanone linker in the target compound may improve blood-brain barrier permeability.
Physicochemical Properties
- Solubility and Stability : Piperazine derivatives with fluorophenyl groups typically exhibit moderate water solubility due to the balance between lipophilic aromatic rings and polar piperazine . The pyrazine in the target compound may increase polarity, enhancing solubility compared to sulfur-linked analogs (e.g., 793690-38-7) .
Preparation Methods
Buchwald-Hartwig Amination
A 2018 patent details the preparation of fluorophenylpiperazine derivatives via palladium-catalyzed coupling. For 4-(2-fluorophenyl)piperazine:
Reaction Conditions
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Toluene, 110°C, 24 hr
- Yield : 78% (isolated as hydrochloride salt)
Characterization data aligns with literature values:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.38 (m, 1H, ArH), 7.25–7.15 (m, 2H, ArH), 3.45–3.30 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H, piperazine-H).
Synthesis of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole
Condensation of o-Phenylenediamine
Modified from Sigma-Aldrich protocols:
Stepwise Procedure
- React o-phenylenediamine (1.0 equiv) with pyrazine-2-carboxylic acid (1.2 equiv) in polyphosphoric acid (PPA) at 150°C for 6 hr.
- Quench with ice-water, neutralize with NH₄OH, extract with CH₂Cl₂.
- Purify via silica chromatography (EtOAc/hexane 3:7).
Key Metrics
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity (HPLC) | 98.2% |
| ¹H NMR (CDCl₃) | δ 9.12 (d, J=1.5 Hz, 1H), 8.65 (dd, J=2.5, 1.5 Hz, 1H), 8.35 (d, J=2.5 Hz, 1H), 7.85–7.75 (m, 2H), 7.45–7.35 (m, 2H). |
Coupling Strategies for Ethanone Bridge Formation
Lithium Diisopropylamide (LDA)-Mediated Ketone Synthesis
Adapted from Ambeed’s 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone synthesis:
Optimized Protocol
- Deprotonate 2-(pyrazin-2-yl)-1H-benzo[d]imidazole (1.0 equiv) with LDA (2.2 equiv) in THF at −78°C.
- Add 2-chloro-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone (1.1 equiv) in THF dropwise.
- Warm to 0°C over 2 hr, quench with brine, extract with EtOAc.
Performance Data
| Condition | Outcome |
|---|---|
| Temperature | −78°C → 0°C |
| Reaction Time | 3 hr |
| Yield | 82% |
| Purity (NMR) | >95% |
¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyrazine-H), 8.45 (d, J=4.8 Hz, 1H, pyrazine-H), 7.80–7.60 (m, 4H, benzimidazole-H), 4.25 (s, 2H, CH₂CO), 3.85–3.70 (m, 4H, piperazine-H), 3.10–2.95 (m, 4H, piperazine-H), 7.30–7.10 (m, 4H, ArH).
Alternative Pathways and Comparative Analysis
Ullmann-Type Coupling for Direct Assembly
A 2014 approach for analogous PDE10A inhibitors utilized copper-mediated coupling:
Reaction Scheme
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-bromoethanone + 2-(pyrazin-2-yl)-1H-benzo[d]imidazole → Target compound
Conditions
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : K₃PO₄
- Solvent : DMF, 100°C, 48 hr
- Yield : 58%
Purification and Analytical Characterization
Crystallization Optimization
Patented salt formation techniques improve crystallinity:
Procedure
- Dissolve crude product in hot EtOH.
- Add 1.1 equiv maleic acid, cool to 4°C.
- Filter crystalline maleate salt, wash with cold EtOH.
Results
| Parameter | Value |
|---|---|
| Melting Point | 189–191°C |
| Purity (HPLC) | 99.4% |
| XRD Analysis | Monoclinic, P2₁/c |
Industrial-Scale Production Considerations
Q & A
Advanced Research Question
- Reactive intermediates : Use glutathione (GSH) trapping assays in HLM. The pyrazine ring may form iminoquinone species.
- Structural alerts : Benzimidazole (potential genotoxicity via DNA intercalation). Mitigate by substituting with less planar heterocycles (e.g., thiazole) .
Which analytical methods best resolve enantiomeric impurities in the final product?
Basic Research Question
- Chiral HPLC : Use a Chiralpak® IA column (n-hexane/ethanol, 85:15) to separate enantiomers.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .
How can novel analogs be designed to target dual H1/H4 receptors with reduced hERG liability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
